
Allylbenzene
Übersicht
Beschreibung
Allylbenzene, also known as 3-phenylpropene, is an organic compound with the formula C6H5CH2CH=CH2 . It is a colorless liquid and consists of a phenyl group attached to an allyl group . Allylbenzene is primarily used as a precursor in the production of a variety of chemicals .
Synthesis Analysis
Allylbenzene can be synthesized through various methods . One such method involves the use of bis(acetylacetonate)nickel(II) and diethylzinc in 1,2-dimethoxyethane and hexane at 80°C for 48 hours . The reaction conditions are maintained under an inert atmosphere .Molecular Structure Analysis
The molecular formula of Allylbenzene is C9H10 . It has an average mass of 118.176 Da and a monoisotopic mass of 118.078247 Da .Chemical Reactions Analysis
In alkylbenzenes like Allylbenzene, the carbon atom attached to the aromatic ring is particularly reactive . Reactions occurring at this carbon atom are said to occur at the benzylic position .Physical And Chemical Properties Analysis
Allylbenzene is a colorless liquid with a density of 0.892 g/mL at 25°C . It has a melting point of -40°C and a boiling point of 156-157°C . It is insoluble in water but soluble in ether, benzene, and chloroform .Wissenschaftliche Forschungsanwendungen
Laccase-Catalyzed Oxidation of Allylbenzene Derivatives
- Summary of Application : Allylbenzene derivatives are used in laccase-based biocatalytic reactions. The reaction primarily consists of the hydroxylation of the propenyl side chain, either upon isomerization of the double bond or not .
- Methods of Application : The laccase-catalyzed oxidation of allylbenzene derivatives has been tested with and without mediators . The reaction primarily consisted in the hydroxylation of the propenyl side chain .
- Results or Outcomes : Two pathways were observed; oxidation of both allylic alcohol intermediates could either lead to the corresponding α,β-unsaturated carbonyl compound, or the corresponding benzaldehyde derivative by oxidative cleavage . This process constitutes a green equivalent of ozonolysis or other dangerous or waste-generating oxidation reactions .
Synthesis of Alkylbenzenes via Alkylation of Benzene
- Summary of Application : Allylbenzene is used in the synthesis of alkylbenzenes via the alkylation of benzene using α-olefin dimers .
- Methods of Application : The effects of the reaction conditions on benzene alkylation over a trimethyl amine hydrochloride-acidic anhydrous aluminum chloride ionic liquid catalyst have been studied in detail using C6 α-olefin dimers as a model alkylation agent .
- Results or Outcomes : Under the optimal reaction conditions, the conversion of the C6 α-olefin dimer was 100% and the selectivity toward the mono alkylbenzene product was 91.0% .
Electrochemically Generated Carbanions Enable Isomerizing Allylation
- Summary of Application : Allylbenzene is used in the electrochemical generation of carbanions, which enables isomerizing allylation and allenylation of aldehydes with alkenes and alkynes .
- Methods of Application : The reaction involves the use of a hydrogen evolution reaction (HER) to generate a carbanion from weakly acidic sp3C−H bonds under mild reaction conditions . This eliminates the need for strong bases, Schlenk techniques, and multistep procedures .
- Results or Outcomes : The cathodically generated carbanion reverses the typical reaction selectivity to afford unconventional isomerizing allylation and allenylation products . The generation of carbanions was monitored and identified by in situ ultraviolet−visible (UV−vis) spectroelectrochemistry .
General Organic Synthesis
- Summary of Application : Allylbenzene is used in general organic synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes also vary widely, but in general, Allylbenzene can be used to create a variety of organic compounds .
Synthesis of Important Flavorings
- Summary of Application : Allylbenzenes such as methylchavicol, safrole, and eugenol are the main ingredients of several essential oils found in plants in tropical areas . These compounds are used as starting materials in the synthesis of important flavorings .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes also vary widely, but in general, Allylbenzene can be used to create a variety of flavorings .
Green Microwave-Assisted Synthesis
- Summary of Application : Allylbenzene is used in green microwave-assisted synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes also vary widely, but in general, Allylbenzene can be used to create a variety of organic compounds in a more environmentally friendly way .
Safety And Hazards
Zukünftige Richtungen
The future outlook of the Allylbenzene market is expected to be positive, with a projected growth rate during the forecasted period . This growth can be attributed to the increasing demand for styrene, a major derivative of allylbenzene, in the production of polystyrene and synthetic rubber . Ongoing research and development activities to explore the potential applications of Allylbenzene in various industries, such as cosmetics and agriculture, are likely to further contribute to the market expansion .
Eigenschaften
IUPAC Name |
prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLCRVIBGQPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-53-8 | |
| Record name | Benzene, 2-propen-1-yl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00861855 | |
| Record name | Allylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Aldrich MSDS] | |
| Record name | Allylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9700 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.69 [mmHg] | |
| Record name | Allylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9700 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Allylbenzene | |
CAS RN |
300-57-2 | |
| Record name | Allylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYLBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylpropene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT7C9MEQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



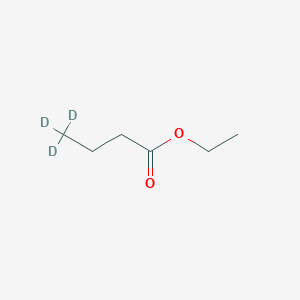
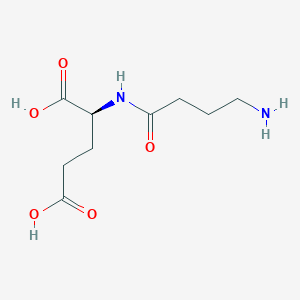
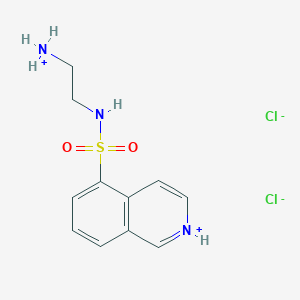
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
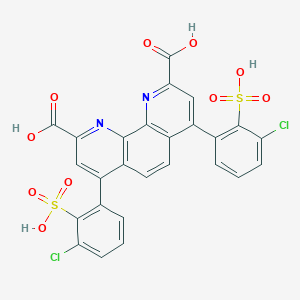


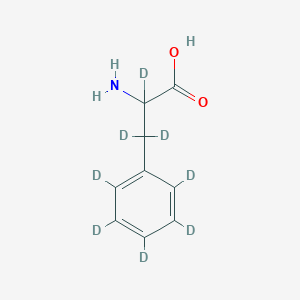
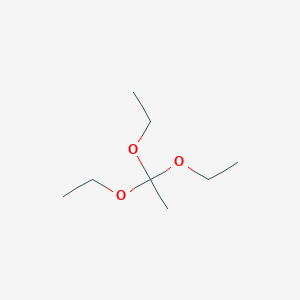
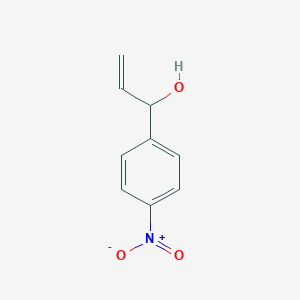

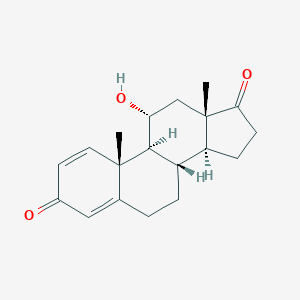
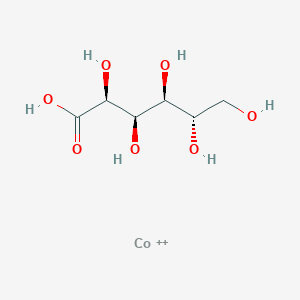
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)